

# Reactivity and stability of 1-Chloro-2-methylpropene

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## Compound of Interest

Compound Name: 1-Chloro-2-methylpropene

Cat. No.: B051992

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An In-Depth Technical Guide to the Reactivity and Stability of **1-Chloro-2-methylpropene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Chloro-2-methylpropene**, also known as dimethylvinyl chloride (CAS No: 513-37-1), is an organochlorine compound and a vinylic halide.<sup>[1]</sup> While it has no significant commercial applications, it is utilized for research purposes and occurs as an impurity in the production of 3-chloro-2-methylpropene.<sup>[2]</sup> Its chemical structure, featuring a chlorine atom attached to an  $sp^2$ -hybridized carbon, dictates its unique reactivity and stability profile. For professionals in drug development and toxicology, understanding the metabolic fate and reactivity of such structures is critical, as **1-chloro-2-methylpropene** has been identified as a mutagen and a carcinogen in animal studies.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of its properties, stability, reactivity, metabolic pathways, and relevant experimental protocols.

## Physical and Chemical Properties

**1-Chloro-2-methylpropene** is a colorless to pale orange, volatile, and flammable liquid at room temperature.<sup>[1][3]</sup> Its key physical and chemical properties are summarized below.

Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Cl	[1][4]
Molecular Weight	90.55 g/mol	[1]
Appearance	Colourless to pale orange liquid	[1]
Boiling Point	68 °C (at 1013 hPa)	[4]
Density	0.92 g/mL (at 25 °C)	[4]
Refractive Index	n <sub>20/D</sub> 1.424	[4]
Flash Point	-1 °C (closed cup)	
Solubility	Slightly soluble in water. Soluble in chloroform, ethyl acetate.	[1]
CAS Number	513-37-1	

## Stability and Storage

Chemical Stability: **1-Chloro-2-methylpropene** is incompatible with strong oxidizing agents and strong bases.[1] It may be sensitive to prolonged exposure to air and light, which can promote degradation or polymerization.[1]

Storage Recommendations: To maintain stability and purity, the compound should be stored in a cool, dry, and well-ventilated area, away from ignition sources.[5] Recommended storage temperatures are typically between 2-8°C in tightly sealed containers to prevent the release of flammable vapors.[5]

## Chemical Reactivity

The reactivity of **1-chloro-2-methylpropene** is dominated by its structure as a vinylic halide.

## Nucleophilic Substitution

As a vinylic halide, **1-chloro-2-methylpropene** is generally unreactive towards nucleophilic substitution reactions (both  $S_N1$  and  $S_N2$ ).<sup>[6][7]</sup> This low reactivity is attributed to several factors:

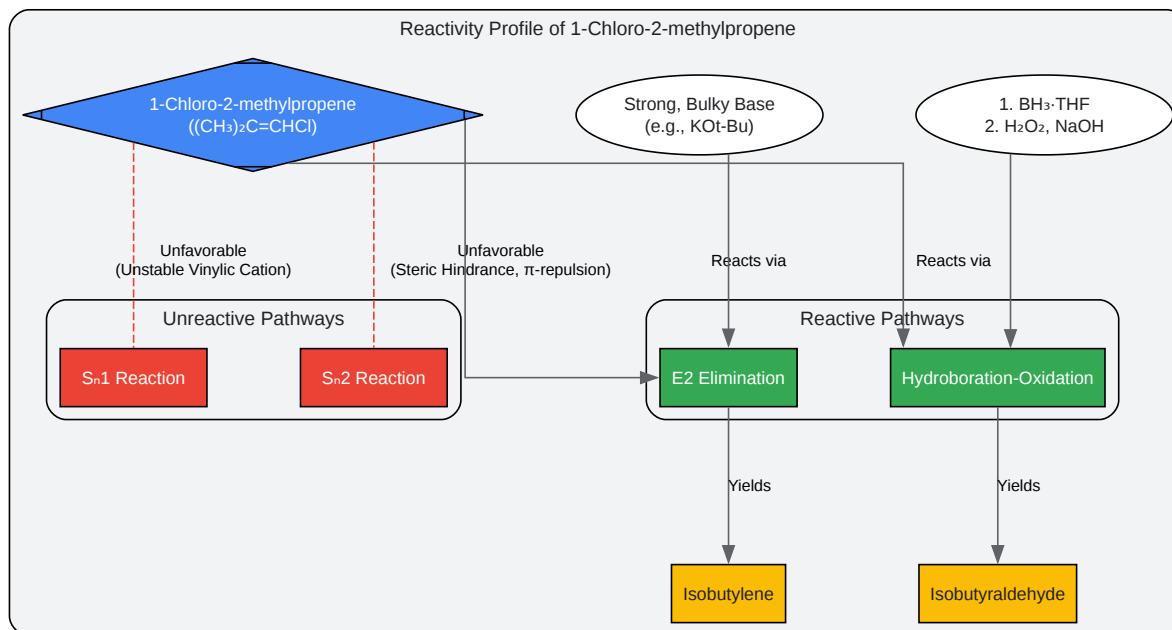
- Hybridization: The chlorine atom is bonded to an  $sp^2$ -hybridized carbon. This bond is stronger and shorter than the C-Cl bond in an  $sp^3$ -hybridized alkyl halide due to increased s-character.<sup>[8]</sup>
- Steric Hindrance: In an  $S_N2$  reaction, the incoming nucleophile is repelled by the electron density of the  $\pi$ -bond, hindering the required backside attack.<sup>[6][9]</sup>
- Carbocation Instability: An  $S_N1$  reaction would require the formation of a highly unstable vinylic carbocation, where the positive charge resides on an  $sp^2$ -hybridized carbon.<sup>[6][9]</sup>

## Elimination Reactions

While resistant to substitution, vinylic halides can undergo elimination reactions. When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOt-Bu), **1-chloro-2-methylpropene** is expected to undergo an E2 elimination to form isobutylene (2-methylpropene), although this specific reaction is less documented than with its saturated analogue, 1-chloro-2-methylpropane.<sup>[10]</sup>

## Hydroboration-Oxidation

**1-Chloro-2-methylpropene** undergoes hydroboration-oxidation. In this two-step process, borane ( $BH_3$ ) adds across the double bond, followed by oxidation with hydrogen peroxide ( $H_2O_2$ ) and a base. This reaction results in an anti-Markovnikov addition, yielding isobutryraldehyde after tautomerization of the intermediate enol.<sup>[11]</sup>



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**Caption:** Logical diagram of the reactivity of **1-Chloro-2-methylpropene**.

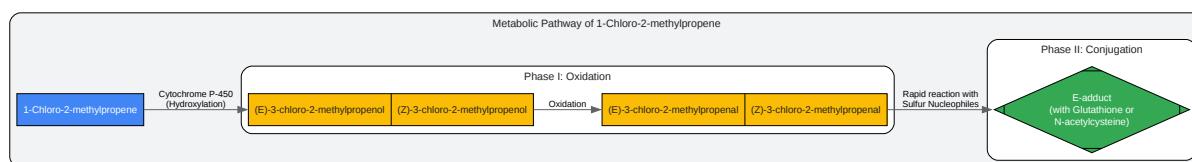
## Metabolism and Toxicology

The metabolism of **1-chloro-2-methylpropene** is of significant interest due to its carcinogenicity. Studies in rats have elucidated a metabolic pathway involving oxidation followed by conjugation.

## Metabolic Pathway

The biotransformation is initiated by cytochrome P-450-catalyzed aliphatic hydroxylation, which is only stereoselective, producing both (E)- and (Z)-3-chloro-2-methylpropenols. These alcohols

are subsequently oxidized to their respective electrophilic  $\alpha,\beta$ -unsaturated chloro-aldehydes. These reactive aldehydes then react rapidly with sulfur nucleophiles like glutathione (GSH) and N-acetylcysteine. Notably, both (E)- and (Z)-chloroaldehydes yield exclusively the E-adduct when reacting with N-acetylcysteine, suggesting a rapid isomerization or reaction mechanism that favors this stereoisomer.



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**Caption:** Metabolic pathway of **1-Chloro-2-methylpropene** in rats.

## Disposition and Excretion

In vivo studies in rats and mice show the compound is extensively absorbed and rapidly excreted following oral administration.<sup>[1]</sup> The distribution of the radiolabeled compound varies slightly between species.

Species	Route	% in Urine	% Exhaled (Unchanged)	% Exhaled (CO <sub>2</sub> )	% in Feces	Reference
Male Fischer 344 Rats	Single Oral Dose	~35%	~29% (96% of volatile)	~13% (25% of exhaled)	~5%	[1]
Male B6C3F1 Mice	Single Oral Dose	~46%	~5%	~25%	~9%	[1]

## Toxicology Summary

**1-Chloro-2-methylpropene** is classified as reasonably anticipated to be a human carcinogen.

[1]

- Animal Carcinogenicity: Oral administration in studies caused forestomach neoplasms in both rats and mice. Additionally, neoplasms of the nasal and oral cavities were observed in rats.[1]
- Mutagenicity: It has been shown to be mutagenic to bacteria (*Salmonella typhimurium*) in the presence of metabolic activation.[2]

## Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of **1-chloro-2-methylpropene**.

## Protocol: In Vivo Carcinogenicity and Disposition Study

This protocol describes a typical long-term carcinogenicity study incorporating a disposition arm, based on standard practices.[12][13][14][15]

1. Objective: To assess the carcinogenic potential and metabolic fate of **1-chloro-2-methylpropene** following chronic oral administration in rodents.

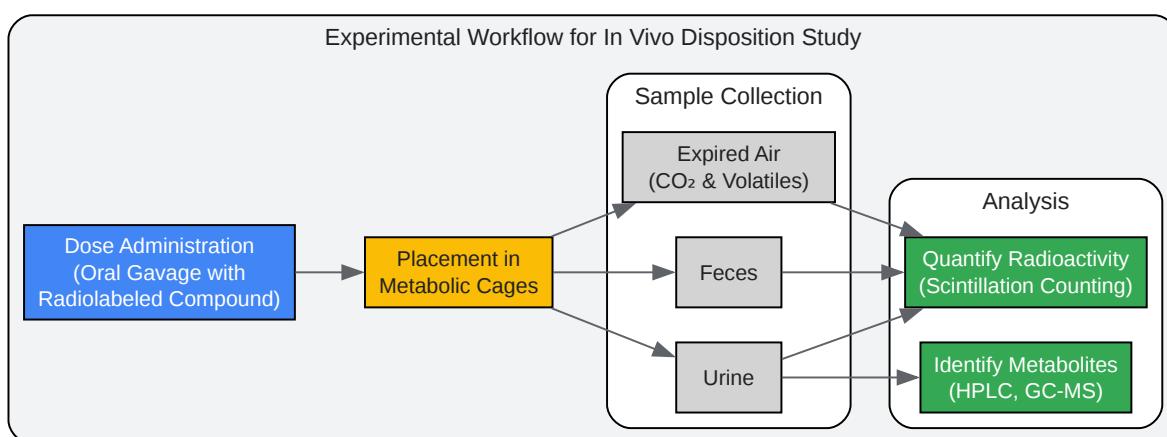
## 2. Materials:

- Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.
- Test Substance: **1-Chloro-2-methylpropene** ( $\geq 98\%$  purity).
- Vehicle: Corn oil.
- Dosing Apparatus: Stainless steel gavage needles (size appropriate for animal weight).[\[12\]](#)
- Metabolic Cages: For separate collection of urine and feces.
- Analytical Equipment: Scintillation counter, GC-MS, HPLC.

## 3. Procedure:

- Acclimatization: Animals are acclimatized for at least 5 days prior to study initiation.[\[16\]](#)
- Dose Preparation: The test substance is suspended in corn oil. Formulations are prepared weekly and stored protected from light.[\[15\]](#)
- Administration: The substance is administered once daily via oral gavage. The dose volume is calculated based on the most recent body weight (typically  $\leq 10$  ml/kg).[\[14\]](#) The gavage needle is measured from the animal's snout to the last rib to prevent stomach perforation.[\[12\]](#) [\[14\]](#)
- Carcinogenicity Arm (2-year study):
  - Animals are dosed daily for up to 104 weeks.
  - Observations for clinical signs of toxicity are made twice daily.[\[15\]](#)
  - Body weights are recorded weekly for the first 13 weeks, then monthly.
  - At termination, a full necropsy is performed. All organs are examined macroscopically, and tissues are preserved for histopathological evaluation.[\[15\]](#)
- Disposition Arm (Single dose):

- A separate cohort of animals is administered a single dose of radiolabeled **1-chloro-2-methylpropene**.
- Animals are immediately placed in metabolic cages.
- Urine, feces, and expired air (trapped for CO<sub>2</sub> and volatile compounds) are collected at timed intervals (e.g., 6, 12, 24, 48 hours).[1]
- Samples are analyzed for total radioactivity. Metabolites in urine are identified and quantified using HPLC and/or GC-MS.



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**Caption:** Workflow for an *in vivo* disposition study of **1-Chloro-2-methylpropene**.

## Protocol: In Vitro Metabolism Study

This protocol outlines a method to study the metabolism of **1-chloro-2-methylpropene** using a subcellular fraction.[17][18][19][20]

1. Objective: To identify metabolites of **1-chloro-2-methylpropene** generated by hepatic enzymes and to identify the major P450 isoforms involved.

2. Materials:

- Enzyme Source: Rat liver microsomes (RLM).
- Cofactors: NADPH regenerating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[17]
- Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[17]
- Test Substance: **1-Chloro-2-methylpropene** dissolved in a suitable solvent (e.g., DMSO).
- Quenching Solution: Cold acetonitrile.
- Analytical Equipment: LC-MS/MS.

### 3. Procedure:

- Incubation Preparation: In microcentrifuge tubes, prepare the incubation mixture on ice. A typical 500  $\mu$ L incubation contains:
  - Phosphate buffer
  - Rat liver microsomes (e.g., to a final concentration of 0.5 mg/mL)
  - Test substance (e.g., to a final concentration of 1  $\mu$ M)
- Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
- Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system cofactor solution.
- Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath. [17] Control incubations should be run without the cofactor solution to account for non-enzymatic degradation.
- Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This precipitates the proteins.
- Sample Processing: Centrifuge the tubes (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

- Analysis: Transfer the supernatant to an analysis vial. Analyze using LC-MS/MS to detect the depletion of the parent compound and identify the mass-to-charge ratio (m/z) of potential metabolites (e.g., hydroxylated species).

## Conclusion

**1-Chloro-2-methylpropene** exhibits a distinct reactivity and stability profile governed by its vinylic halide structure. It is largely unreactive to standard nucleophilic substitution but can participate in elimination and addition reactions under specific conditions. Its stability is compromised by exposure to air and light, necessitating careful storage. From a toxicological and drug development perspective, its metabolic pathway is of paramount importance. The biotransformation into reactive electrophilic aldehydes provides a mechanistic basis for its observed carcinogenicity in animal models. The data and protocols summarized in this guide offer a technical foundation for researchers working with or evaluating the risks associated with this and structurally related compounds.

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- To cite this document: BenchChem. [Reactivity and stability of 1-Chloro-2-methylpropene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051992#reactivity-and-stability-of-1-chloro-2-methylpropene>]

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